molecular formula C19H18N2O2 B14426523 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one CAS No. 80199-83-3

1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one

Cat. No.: B14426523
CAS No.: 80199-83-3
M. Wt: 306.4 g/mol
InChI Key: DZRSBVOAFKOCPP-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrazole ring through a propanone linker. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Benzylic alcohols or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propan-1-one: This compound has a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.

    1-(4-Chlorophenyl)-3-(1H-pyrazol-1-yl)propan-1-one:

Uniqueness: The presence of the benzyloxy group in this compound imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

80199-83-3

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)-3-pyrazol-1-ylpropan-1-one

InChI

InChI=1S/C19H18N2O2/c22-19(11-14-21-13-4-12-20-21)17-7-9-18(10-8-17)23-15-16-5-2-1-3-6-16/h1-10,12-13H,11,14-15H2

InChI Key

DZRSBVOAFKOCPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CCN3C=CC=N3

Origin of Product

United States

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